molecular formula C23H19N3O4 B2403138 N-(1-(furan-2-carbonyl)indolin-6-yl)-6-methoxy-1H-indole-2-carboxamide CAS No. 1448070-87-8

N-(1-(furan-2-carbonyl)indolin-6-yl)-6-methoxy-1H-indole-2-carboxamide

Cat. No. B2403138
CAS RN: 1448070-87-8
M. Wt: 401.422
InChI Key: HMXNHUWQXJTPFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(furan-2-carbonyl)indolin-6-yl)-6-methoxy-1H-indole-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a type of indole-based molecule that has been synthesized using various methods.

Scientific Research Applications

Anticancer Applications

The compound N-(1-(furan-2-carbonyl)indolin-6-yl)-6-methoxy-1H-indole-2-carboxamide and its derivatives have been explored primarily for their potential anticancer properties. A study highlighted the design, synthesis, and evaluation of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives as anticancer agents, specifically targeting the epidermal growth factor receptor (EGFR). Some of these compounds exhibited potent anticancer activities against high EGFR-expressing cancer cell lines like A549 (human lung adenocarcinoma), HeLa (Henrietta Lacks strain of cancer cells), and SW480 (human colorectal cancer cell line), and demonstrated minimal toxicity against normal cells, suggesting the potential of these compounds as selective EGFR inhibitors and anticancer agents (Zhang et al., 2017).

Insulin Receptor Activation

Research has also delved into the synthesis of 3-aryl-5-(1H-indole-3-carbonyl)-4-hydroxyfuroic acids, with an aim to develop potential insulin receptor activators. These acids were synthesized by converting 3-methoxy-4-aryl-furan-2,5-dicarboxylic acid into its C-5 methylester, followed by acylation under mild conditions. The synthetic utility of these furoic acids was established in the synthesis of potential insulin receptor activators, indicating their potential role in managing diseases like diabetes (Chou et al., 2006).

Antimicrobial Agents

Moreover, certain indole derivatives, which structurally relate to the compound , have been evaluated as potential antimicrobial agents. A study synthesized new 1-Phenyl, 3-Ethoxycarbonyl, 5-Hydroxy Indole Derivatives and assessed them for their antimicrobial potential. These compounds showed promising activity, indicating the therapeutic potential of indole derivatives in combating microbial infections (Kalshetty et al., 2012).

properties

IUPAC Name

N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]-6-methoxy-1H-indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4/c1-29-17-7-5-15-11-19(25-18(15)13-17)22(27)24-16-6-4-14-8-9-26(20(14)12-16)23(28)21-3-2-10-30-21/h2-7,10-13,25H,8-9H2,1H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMXNHUWQXJTPFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)NC3=CC4=C(CCN4C(=O)C5=CC=CO5)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.